molecular formula C23H20FN3OS B2410392 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941896-14-6

2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2410392
CAS RN: 941896-14-6
M. Wt: 405.49
InChI Key: JJKDVKTVUNDALR-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3OS and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds related to 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies are crucial for understanding the compound's molecular interactions and potential applications in materials science, such as in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (LHE) and favorable energy profiles for photo-voltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential applications in optical devices (Mary et al., 2020).

Photovoltaic Efficiency Modeling

The aforementioned compounds have shown promise as photosensitizers in DSSCs, highlighted by their good LHE and the free energy of electron injection, which are essential characteristics for effective solar energy conversion. This application is particularly relevant for renewable energy technologies seeking efficient and stable photosensitizers (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies have been conducted to explore the binding interactions of these compounds with specific proteins, such as Cyclooxygenase 1 (COX1), which is involved in inflammatory processes. This research provides insights into the potential therapeutic applications of these compounds in treating inflammation or as part of drug discovery efforts targeting COX1 or similar proteins (Mary et al., 2020).

Anticancer Activity

Compounds with structural similarities have been tested against various cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests potential therapeutic applications in oncology, particularly for targeting specific types of cancer such as lung, breast, and CNS cancers (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Specific derivatives have been synthesized and evaluated for their ability to inhibit Src kinase, a protein associated with the progression of several cancers. These compounds have shown inhibitory activities, presenting a promising avenue for the development of new anticancer therapies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-15-9-10-17(16(2)12-15)13-21(28)27(14-18-6-3-4-11-25-18)23-26-22-19(24)7-5-8-20(22)29-23/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKDVKTVUNDALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.